molecular formula C15H18NP B094879 3-(Diphenylphosphino)-1-propylamine CAS No. 16605-03-1

3-(Diphenylphosphino)-1-propylamine

Cat. No. B094879
CAS RN: 16605-03-1
M. Wt: 243.28 g/mol
InChI Key: DQZWMOWSTWWMPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various complexes involving 3-(diphenylphosphino) derivatives has been explored in several studies. For instance, hybrid 3-(triethoxysilyl)propylamine phosphine ruthenium(II) complexes were synthesized at room temperature in dichloromethane under an inert atmosphere, with the structural behaviors of the phosphine ligands monitored by 31P{1H}-NMR . Another study reported the synthesis of diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes through a 'one-pot' procedure, with the solid-state structures of some complexes confirmed by X-ray crystallography . Additionally, the reaction of methyl 3,3-diazido-z-cyanacrylate with triphenylphosphane led to the formation of geminal bisphosphazides and bisphosphinimines, with the structure of one product confirmed by X-ray analysis . Stable dicarboxylate phosphabetaines were synthesized from 3-(diphenylphosphino)propanoic acid and unsaturated monocarboxylic acids, with the reaction proceeding smoothly to yield the corresponding quaternary phosphonium salt .

Molecular Structure Analysis

The molecular structures of the synthesized complexes were determined using various spectroscopic methods. For the ruthenium(II) complexes, solid-state 13C-, 29Si-, and 31P-NMR spectroscopy, infrared spectroscopy, and EXAFS were employed due to their lack of solubility . The palladium(II) complexes' structures were established by X-ray crystallography, which provided insight into the coordination environment of the metal centers . The structure of a geminal bisphosphazide was also established by X-ray analysis, highlighting the arrangement of the diphenylphosphino groups .

Chemical Reactions Analysis

The 3-(diphenylphosphino) derivatives have been shown to be versatile in various chemical reactions. The 3-(diphenylphosphino)propanoic acid was found to be an efficient ligand for the copper-catalyzed C-N coupling reactions, with high yields reported for the N-arylation of imidazoles and 1H-pyrazole with aryl halides . In another study, the palladium(II) complexes were used as initiators for alkene hydrocarboxylation, demonstrating chemoselectivity in the formation of 4-oxo-hexanoic acid methyl ester from CO/ethene under catalytic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 3-(diphenylphosphino) derivatives and their complexes were assessed through various methods. The ruthenium(II) complexes were characterized by elemental analyses, infrared, FAB-MS, and 1H, 13C, and 31P-NMR spectroscopy . The palladium(II) complexes' reactivity towards CO and tBuNC was investigated, revealing the formation of acyl and iminoacyl complexes . The bisphosphazides and bisphosphinimines derived from the reaction with triphenylphosphane were characterized by their reactivity and the ability to form stable structures . The phosphabetaines synthesized from 3-(diphenylphosphino)propanoic acid were characterized by their stability and the successful formation of quaternary phosphonium salts upon alkylation .

Scientific Research Applications

  • Catalysis in Organometallic Chemistry : 3-(Diphenylphosphino)-1-propylamine has been used in the development of catalytic processes. For instance, it's involved in the palladium-copper catalyzed coupling of iron σ-metalla-alkynes with aryl halides, linking electroactive organoiron complexes with aromatic structures (Denis et al., 1997).

  • Asymmetric Catalysis : This compound is also significant in asymmetric catalysis. In research by Togni et al. (1996), 3-(Diphenylphosphino)-1-propylamine was used in palladium-catalyzed asymmetric allylic amination, which is crucial for creating compounds with high enantioselectivity (Togni et al., 1996).

  • Ionic Liquid Applications : The compound has been used in asymmetric amination reactions in ionic liquids, demonstrating its versatility in different reaction media (Lyubimov et al., 2006).

  • Development of Ruthenium Complexes : It's instrumental in the synthesis and spectroscopic identification of hybrid 3-(Triethoxysilyl)propylamine phosphine Ruthenium(II) complexes. These complexes have potential applications in various chemical processes (Warad et al., 2010).

  • Electrochemiluminescence Studies : The compound is also used in electrochemiluminescence studies, such as in the analysis of Os(phen)2(dppene)2+ complexes (Bruce et al., 2002).

  • Copper-Catalyzed Reactions : It is used in copper-catalyzed reactions, such as the N-arylation of imidazoles and 1H-pyrazole with aryl halides, highlighting its role in facilitating important chemical transformations (Liu et al., 2014).

Safety And Hazards

Safety data sheets indicate that “3-(Diphenylphosphino)-1-propylamine” may cause skin burns, eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of research involving “3-(Diphenylphosphino)-1-propylamine” could include further exploration of its antibiofilm activity, its potential uses in coordination chemistry and catalysis, and its safety and environmental impact .

properties

IUPAC Name

3-diphenylphosphanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18NP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZWMOWSTWWMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299770
Record name 3-(Diphenylphosphino)-1-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diphenylphosphino)-1-propylamine

CAS RN

16605-03-1
Record name 16605-03-1
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Record name 3-(Diphenylphosphino)-1-propylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Diphenylphosphino)-1-propylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
G Borah, D Boruah - 2012 - nopr.niscpr.res.in
The reaction of RuCl 2 (PPh 3 ) 3 with two molar equivalents of a multi-functionalized ligand, 3-diphenylphosphino-1-propylamine (DPPA) yields two mononuclear, low spin, diamagnetic…
Number of citations: 5 nopr.niscpr.res.in
G Borah, PP Sarmah, D Boruah - Bulletin of the Korean …, 2015 - Wiley Online Library
Three rhodium(I) complexes of the types [Rh( COE )Cl(η 2 ‐L)] (1a,1b) and [ RhCl (η 2 ‐L) (η 1 ‐L)] (1c), where L = P~N donor ligands 2‐[2‐(diphenylphosphino) ethyl]pyridine, ( PPh 2 …
Number of citations: 4 onlinelibrary.wiley.com
H Wei, JE Davies, MT Harper - Cell death discovery, 2020 - nature.com
Activated, procoagulant platelets shed phosphatidylserine (PS)-exposing extracellular vesicles (EVs) from their surface in a Ca 2+ - and calpain-dependent manner. These PS-exposing …
Number of citations: 10 www.nature.com
YC Shen, YJ Shen, WS Lee, MYC Chen, WC Tu… - Antioxidants, 2021 - mdpi.com
To identify the core structure of 2-aminoethoxydiphenyl borate (2-APB) responsible for the anti-oxidative and protective effect on the ischemia/reperfusion (I/R)-induced heart injury, …
Number of citations: 2 www.mdpi.com
E Essoun, R Wang, MAS Aquino - Inorganica Chimica Acta, 2017 - Elsevier
Valent-averaged diruthenium(II,III) tetraacetate, [Ru 2 (μ-O 2 CCH 3 ) 4 (H 2 O) 2 ](PF 6 ), was reacted with various bidentate P–N donor ligands. These reactions led to the partial …
Number of citations: 9 www.sciencedirect.com
M Harper, J Davies, H Wei - 2020 - repository.cam.ac.uk
Activated, procoagulant platelets shed phosphatidylserine (PS)-exposing extracellular vesicles (EVs) from their surface in a Ca2+- and calpain-dependent manner. These PS-exposing …
Number of citations: 2 www.repository.cam.ac.uk
M Zeltner, A Schätz, ML Hefti, WJ Stark - Journal of Materials Chemistry, 2011 - pubs.rsc.org
We synthesized highly ferromagnetic, thermoresponsive nanomagnets with a graphene coated cobalt metal core to which amphiphilic N-isopropylacrylamide polymer branches were …
Number of citations: 87 pubs.rsc.org
A Linhardt, M König, A Iturmendi… - Industrial & …, 2018 - ACS Publications
Herein, we present the design, synthesis, and characterization of fully degradable, hybrid, star-branched dendritic polyols. First multiarmed polyphosphazenes were prepared as a star-…
Number of citations: 21 pubs.acs.org
GK Rao, A Dutta, N Yadav, P Oswal, A Kumar… - New Journal of …, 2023 - pubs.rsc.org
Crystalline Pd7P3 and Pd3P0.8 nanoparticles (NPs) formed when palladium(II)-complexes (1 and 2) of (P, N) ligand [3-(diphenylphosphino)propan-1-amine] L1 and (P, N, O−) ligand [2-…
Number of citations: 1 pubs.rsc.org
KMK Jackman, AA Fogh, JM Stubbs… - Journal of Organometallic …, 2019 - Elsevier
Two phosphine-imine ligands were synthesized in which the heteroatoms were connected by an ethyl (1a) or a propyl (1b) linker. Both ligands were reacted with PdCl(Me)(COD), which …
Number of citations: 3 www.sciencedirect.com

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